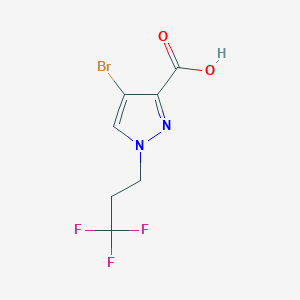
4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C6H6BrF3N2 . It is widely used in various fields of research and industries.
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. The ring is substituted with a bromine atom at the 4th position and a 3,3,3-trifluoropropyl group at the 1st position .Physical And Chemical Properties Analysis
The molecular weight of 4-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid is 243.02 g/mol . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources .Aplicaciones Científicas De Investigación
Chemical Synthesis and Intermediates
The synthesis of various pyrazole derivatives, including 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid, often involves multistep chemical processes. These compounds are critical intermediates in the development of novel insecticides and other agrochemical products. For instance, Niu Wen-bo (2011) detailed the synthesis of a related compound, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, emphasizing its importance as an insecticide intermediate (Niu, 2011).
Biological Evaluation and Activity
Compounds like 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid have been synthesized and evaluated for their biological activities. For example, Donohue et al. (2002) synthesized a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides, which included similar compounds, to assess their toxicological effects on organisms like C. elegans (Donohue et al., 2002). Additionally, Du et al. (2015) reported the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, showing significant antifungal activity against various phytopathogenic fungi (Du et al., 2015).
Catalytic Synthesis
The synthesis of 4-trifluoromethyl pyrazoles, which are structurally related to 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid, has been explored using copper-catalyzed cycloaddition reactions. Lu et al. (2019) demonstrated this method, highlighting the moderate to excellent yields and regioselectivity of the process (Lu et al., 2019).
Pharmaceutical and Medicinal Chemistry
Several pyrazole derivatives, including compounds similar to 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid, have been synthesized and tested for various pharmaceutical activities. Bondavalli et al. (1989) synthesized derivatives of 3,5-diphenyl-1H-pyrazole, finding significant hypotensive, depressant, antiarrhythmic, and analgesic activities in animal models (Bondavalli et al., 1989).
Safety And Hazards
Propiedades
IUPAC Name |
4-bromo-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2O2/c8-4-3-13(2-1-7(9,10)11)12-5(4)6(14)15/h3H,1-2H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMKHTBJOVZZDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCC(F)(F)F)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

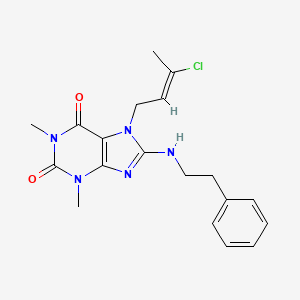

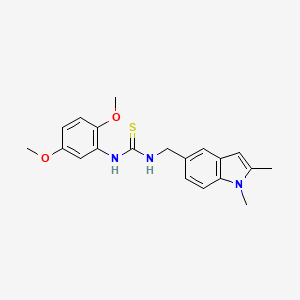
![ethyl 2-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)acetate](/img/structure/B2363130.png)
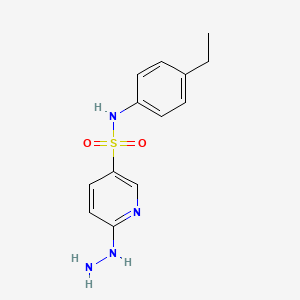
![N-benzyl-N-(3-fluoro-4-methylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2363133.png)
![5-(Benzyloxy)-7-bromobenzo[d]thiazole](/img/structure/B2363134.png)
![Benzo[d]thiazol-6-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2363136.png)
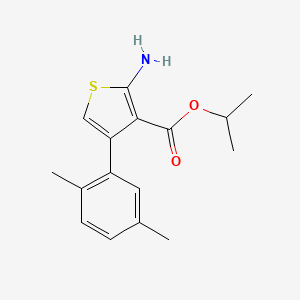
![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2363138.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-cyclohexylurea](/img/structure/B2363140.png)
![2-methyl-5-oxo-N-(p-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2363141.png)
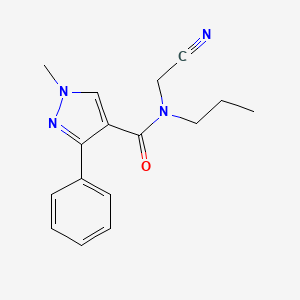
![methyl 3-carbamoyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2363146.png)